N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
Overview
Description
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics. The unique structure of this compound, which includes a benzothiadiazole core and a piperazine ring, contributes to its distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine to form the benzothiadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiadiazole or piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups on the piperazine ring.
Scientific Research Applications
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s benzothiadiazole core is known for its strong electron-withdrawing properties, which can influence the electronic properties of the molecules it interacts with . In biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler derivative with similar electronic properties.
N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea:
N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide: Another derivative used in organic synthesis.
Uniqueness
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE stands out due to its unique combination of a benzothiadiazole core and a piperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c20-15-3-1-2-14(10-15)12-24-6-8-25(9-7-24)13-19(26)21-16-4-5-17-18(11-16)23-27-22-17/h1-5,10-11H,6-9,12-13H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBZCQBZDJAIBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC(=O)NC3=CC4=NSN=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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